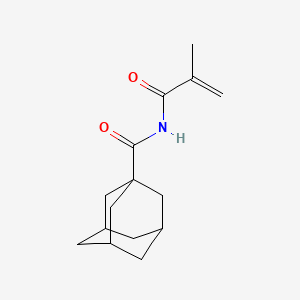
1,6-Di-O-(2-isocyano-3-methylcrotonyl)-D-mannitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate): is a chemical compound known for its unique structure and properties. It is also referred to as 1-O,6-O-Bis(2-isocyano-3-methyl-2-butenoyl)-D-mannitol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate) involves the reaction of D-mannitol with 2-isocyano-3-methyl-2-butenoic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to monitor and control the reaction environment .
Analyse Chemischer Reaktionen
Types of Reactions
D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an antibiotic.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate) involves its interaction with specific molecular targets and pathways. The compound’s isocyano groups are reactive and can form covalent bonds with nucleophiles, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate): is similar to other isocyano compounds, such as:
Uniqueness
The uniqueness of D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate) lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C18H24N2O8 |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate |
InChI |
InChI=1S/C18H24N2O8/c1-9(2)13(19-5)17(25)27-7-11(21)15(23)16(24)12(22)8-28-18(26)14(20-6)10(3)4/h11-12,15-16,21-24H,7-8H2,1-4H3/t11-,12-,15-,16-/m1/s1 |
InChI-Schlüssel |
YEMJVHOPMVQUGS-CZPYZCIJSA-N |
Isomerische SMILES |
CC(=C(C(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C(=C(C)C)[N+]#[C-])O)O)O)O)[N+]#[C-])C |
Kanonische SMILES |
CC(=C(C(=O)OCC(C(C(C(COC(=O)C(=C(C)C)[N+]#[C-])O)O)O)O)[N+]#[C-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13973747.png)








![2H-Thieno[4,3,2-cd][1,2]benzoxazole](/img/structure/B13973785.png)
![(S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B13973793.png)
![2'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13973802.png)

